1-(p-Anilinobenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline typically involves the reaction of N-benzyl-4-piperidone with aniline. The process begins with the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product . This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves more scalable and cost-effective methods. These may include catalytic hydrogenation, cyclization, and multicomponent reactions . The choice of method depends on factors such as the desired yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various piperidine-based compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-piperidone: A precursor in the synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline.
Fentanyl analogs: Compounds with similar piperidine structures but differing in their pharmacological profiles.
Uniqueness
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
64097-52-5 |
---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N-phenyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)19-18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12,19H,2,5-6,13-15H2 |
InChI Key |
WYLXNOXBORNKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.